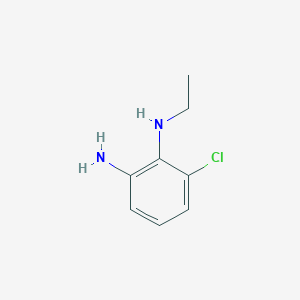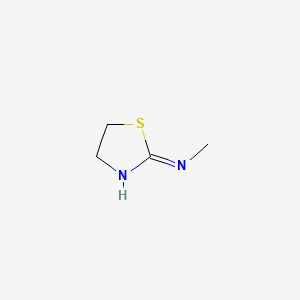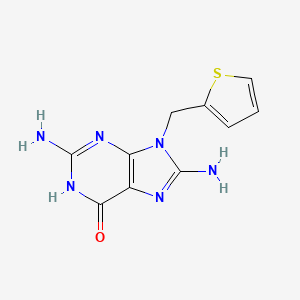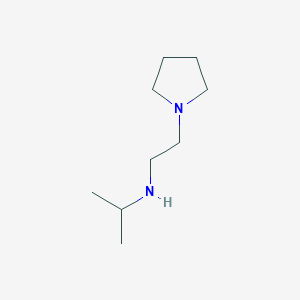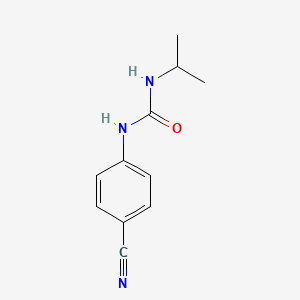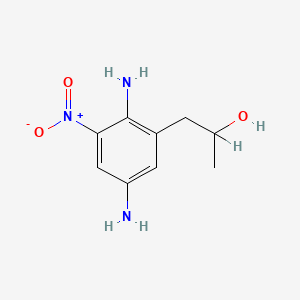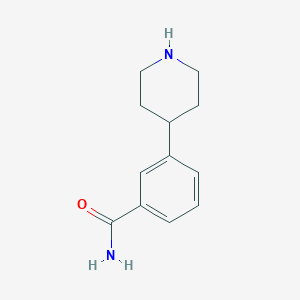
3-(Piperidin-4-YL)benzamide
Vue d'ensemble
Description
3-(Piperidin-4-YL)benzamide is a chemical compound with the molecular weight of 240.73 . It is also known as this compound hydrochloride . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at temperatures between 2-8°C . Its CAS Number is 2409597-13-1 .Applications De Recherche Scientifique
Synthesis and Bioactivity
- Synthesis and Bioactivity Study of Novel Benzamides : Metal complexes of novel benzamides, including derivatives of 3-(Piperidin-4-YL)benzamide, have been synthesized and structurally characterized. These complexes exhibit different geometric structures and have been evaluated for in vitro antibacterial activity, showing significant effects against various bacterial strains (Khatiwora et al., 2013).
Pharmaceutical Research
- Serotonin Receptor Agonists : 4-methoxy-3-(piperidin-4-yl) benzamides, including variants of this compound, have been synthesized and evaluated as serotonin 4 receptor agonists, which are significant in gastrointestinal motility research (Sonda et al., 2004).
Antitumor Activity
- Potential Cell Cycle Inhibitors : A series of N-(piperidine-4-yl)benzamide derivatives have been synthesized and evaluated for antitumor activity. Specifically, certain compounds showed potent biological activity against HepG2 cells, indicating potential for the treatment of hepatocarcinoma through cell cycle arrest (Hou et al., 2015).
Neuropharmacology
- Antipsychotic Agents : Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents, showing notable activity in in vitro and in vivo tests related to dopamine and serotonin receptor interactions (Norman et al., 1996).
Anti-Fatigue Effects
- Anti-Fatigue in Mice : Benzamide derivatives, related to this compound, haveshown anti-fatigue effects in weight-loaded forced swimming mice, suggesting potential applications in enhancing physical endurance and managing fatigue (Wu et al., 2014).
Chemical Synthesis and Characterization
- Synthesis of Novel Derivatives : Various novel piperidine derivatives have been synthesized and characterized, which include derivatives of this compound. These studies contribute to the understanding of their chemical properties and potential applications in various fields (Bi, 2014).
Antimicrobial Activity
- Antimicrobial Properties : Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, related to this compound, has shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Anuse et al., 2019).
Metabolism Studies
- Pharmacokinetics and Metabolism : Studies on the metabolism of drugs like flumatinib, which bear structural similarities to this compound, provide insights into the metabolic pathways and pharmacokinetic properties of these compounds, essential for drug development and therapeutic applications (Gong et al., 2010).
Mécanisme D'action
While the specific mechanism of action for 3-(Piperidin-4-YL)benzamide is not explicitly mentioned in the search results, it’s worth noting that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
While specific safety and hazard information for 3-(Piperidin-4-YL)benzamide was not found, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of chemical substances . It’s also advised to wash skin thoroughly after handling and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling such substances .
Orientations Futures
Piperidines, including 3-(Piperidin-4-YL)benzamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future direction of research on this compound and similar compounds is likely to continue focusing on their synthesis, properties, and potential applications in the pharmaceutical industry .
Propriétés
IUPAC Name |
3-piperidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYKSKNYYWZSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide](/img/structure/B3363630.png)
